Dehydroascorbic acid

Catalog No.
S532668
CAS No.
490-83-5
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroascorbic acid

CAS Number

490-83-5

Product Name

Dehydroascorbic acid

IUPAC Name

(5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-trione

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m0/s1

InChI Key

SBJKKFFYIZUCET-JLAZNSOCSA-N

SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Solubility

Soluble in water at 60°C

Synonyms

L-Dehydroascorbic acid; L Dehydroascorbic acid;

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Isomeric SMILES

C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O

Description

The exact mass of the compound Dehydroascorbic acid is 174.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 60°c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ascorbic Acid. It belongs to the ontological category of dehydroascorbic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Vitamin C Measurement

    Due to its chemical properties, DHAA can be readily converted back to ascorbic acid. This characteristic is utilized in analytical methods to measure total vitamin C content in food and biological samples. Researchers can extract vitamin C from a sample, then induce its oxidation to DHAA. By measuring the amount of DHAA present and converting it back to ascorbic acid, they can determine the total vitamin C content [].

  • Understanding Vitamin C Metabolism

    Studying DHAA helps researchers understand the body's metabolism of vitamin C. By investigating how cells take up DHAA and convert it back to ascorbic acid, scientists can gain insights into vitamin C transport and utilization within the body.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Exact Mass

174.0164

Appearance

Solid powder

Melting Point

Decomposes at 225°C (437°F)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y2Z3ZTP9UM

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

There is no approved indication for dehydroascorbic acid, but it has potential therapeutic use in patients with certain viruses and ischemic stroke.

Pharmacology

Dehydroascorbic acid has similar biological activity as ascorbic acid. Both compounds have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with dehydroascorbic acid having the stronger effect. In addition, unlike ascorbic acid, dehydroascorbic acid can cross the blood brain barrier and is then converted to ascorbic acid to enable retention in the brain. This is important because one study has found that after an ischemic stroke, dehydroascorbic acid has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles.

Pictograms

Irritant

Irritant

Other CAS

490-83-5

Wikipedia

Dehydroascorbic acid

Dates

Modify: 2023-08-15
1: Frikke-Schmidt H, Tveden-Nyborg P, Lykkesfeldt J. L-dehydroascorbic acid can substitute l-ascorbic acid as dietary vitamin C source in guinea pigs. Redox Biol. 2016 Apr;7:8-13. doi: 10.1016/j.redox.2015.11.003. Epub 2015 Nov 21. PubMed PMID: 26609560; PubMed Central PMCID: PMC4683385.
2: Hosta-Rigau L, York-Duran MJ, Zhang Y, Goldie KN, Städler B. Confined multiple enzymatic (cascade) reactions within poly(dopamine)-based capsosomes. ACS Appl Mater Interfaces. 2014 Aug 13;6(15):12771-9. doi: 10.1021/am502743z. Epub 2014 Jul 9. PubMed PMID: 24968314.
3: Kimura M, Moteki H, Uchida M, Natsume H, Ogihara M. L-ascorbic acid- and L-ascorbic acid 2-glucoside accelerate in vivo liver regeneration and lower serum alanine aminotransaminase activity in 70% partially hepatectomized rats. Biol Pharm Bull. 2014;37(4):597-603. PubMed PMID: 24818255.
4: Szarka A, Lőrincz T. [Cellular and intracellular transport of vitamin C. The physiologic aspects]. Orv Hetil. 2013 Oct 20;154(42):1651-6. doi: 10.1556/OH.2013.29712. Review. Hungarian. PubMed PMID: 24121217.
5: Latocha P, Wołosiak R, Worobiej E, Krupa T. Clonal differences in antioxidant activity and bioactive constituents of hardy kiwifruit (Actinidia arguta) and its year-to-year variability. J Sci Food Agric. 2013 Apr;93(6):1412-9. doi: 10.1002/jsfa.5909. Epub 2012 Oct 15. PubMed PMID: 23070974.
6: Lee YC, Huang HY, Chang CJ, Cheng CH, Chen YT. Mitochondrial GLUT10 facilitates dehydroascorbic acid import and protects cells against oxidative stress: mechanistic insight into arterial tortuosity syndrome. Hum Mol Genet. 2010 Oct 1;19(19):3721-33. doi: 10.1093/hmg/ddq286. Epub 2010 Jul 16. PubMed PMID: 20639396.
7: Montel-Hagen A, Sitbon M, Taylor N. Erythroid glucose transporters. Curr Opin Hematol. 2009 May;16(3):165-72. doi: 10.1097/MOH.0b013e328329905c. Review. PubMed PMID: 19346941.
8: Montel-Hagen A, Kinet S, Manel N, Mongellaz C, Prohaska R, Battini JL, Delaunay J, Sitbon M, Taylor N. Erythrocyte Glut1 triggers dehydroascorbic acid uptake in mammals unable to synthesize vitamin C. Cell. 2008 Mar 21;132(6):1039-48. doi: 10.1016/j.cell.2008.01.042. PubMed PMID: 18358815.
9: Konings EJ; Committee on Food Nutrition. Water-soluble vitamins. J AOAC Int. 2006 Jan-Feb;89(1):285-8. PubMed PMID: 16512258.
10: Elmore AR. Final report of the safety assessment of L-Ascorbic Acid, Calcium Ascorbate, Magnesium Ascorbate, Magnesium Ascorbyl Phosphate, Sodium Ascorbate, and Sodium Ascorbyl Phosphate as used in cosmetics. Int J Toxicol. 2005;24 Suppl 2:51-111. Review. PubMed PMID: 16154915.
11: Nishiyama I, Yamashita Y, Yamanaka M, Shimohashi A, Fukuda T, Oota T. Varietal difference in vitamin C content in the fruit of kiwifruit and other actinidia species. J Agric Food Chem. 2004 Aug 25;52(17):5472-5. PubMed PMID: 15315387.
12: Reihl O, Lederer MO, Schwack W. Characterization and detection of lysine-arginine cross-links derived from dehydroascorbic acid. Carbohydr Res. 2004 Feb 25;339(3):483-91. PubMed PMID: 15013385.
13: Argirov OK, Lin B, Olesen P, Ortwerth BJ. Isolation and characterization of a new advanced glycation endproduct of dehydroascorbic acid and lysine. Biochim Biophys Acta. 2003 Mar 17;1620(1-3):235-44. PubMed PMID: 12595094.
14: Gil-Izquierdo A, Gil MI, Ferreres F. Effect of processing techniques at industrial scale on orange juice antioxidant and beneficial health compounds. J Agric Food Chem. 2002 Aug 28;50(18):5107-14. PubMed PMID: 12188615.
15: Hirai K, Pan JH, Shui YB, Simamura E, Shimada H, Kanamaru T, Koyama J. Alpha-tocopherol protects cultured human cells from the acute lethal cytotoxicity of dioxin. Int J Vitam Nutr Res. 2002 May;72(3):147-53. PubMed PMID: 12098882.
16: Ogiri Y, Sun F, Hayami S, Fujimura A, Yamamoto K, Yaita M, Kojo S. Very low vitamin C activity of orally administered L-dehydroascorbic acid. J Agric Food Chem. 2002 Jan 2;50(1):227-9. PubMed PMID: 11754572.
17: Abou-Seif MA, Rabia A, Nasr M. Antioxidant status, erythrocyte membrane lipid peroxidation and osmotic fragility in malignant lymphoma patients. Clin Chem Lab Med. 2000 Aug;38(8):737-42. PubMed PMID: 11071066.
18: Rönner B, Lerche H, Bergmüller W, Freilinger C, Severin T, Pischetsrieder M. Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose. J Agric Food Chem. 2000 Jun;48(6):2111-6. PubMed PMID: 10888507.
19: Bognár A, Daood HG. Simple in-line postcolumn oxidation and derivatization for the simultaneous analysis of ascorbic and dehydroascorbic acids in foods. J Chromatogr Sci. 2000 Apr;38(4):162-8. PubMed PMID: 10766483.
20: Seidel W, Pischetsrieder M. Immunochemical detection of N2-[1-(1-carboxy)ethyl]guanosine, an advanced glycation end product formed by the reaction of DNA and reducing sugars or L-ascorbic acid in vitro. Biochim Biophys Acta. 1998 Nov 27;1425(3):478-84. PubMed PMID: 9838211.

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